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Compound of Interest

Compound Name: Dimethallyl carbonate

CAS No.: 64057-79-0

Cat. No.: B1593391

Get Quote

A Note to Our Researchers: This guide is dedicated to optimizing the synthesis of Dimethyl

Carbonate (DMC). Based on extensive literature and industry focus, we have inferred that the

query regarding "Dimethallyl carbonate" likely intended to address the widely synthesized and

utilized compound, Dimethyl Carbonate. Should your research specifically involve Dimethallyl
Carbonate, please contact our special projects division, as its synthesis is not commonly

documented and would require a custom literature review.

Introduction for the Senior Application Scientist
Welcome to the technical support center for Dimethyl Carbonate (DMC) synthesis. As a

versatile, non-toxic, and biodegradable compound, DMC has become a cornerstone green

chemical, replacing hazardous compounds like phosgene and dimethyl sulfate in methylation

and carbonylation reactions.[1] Its applications are diverse, ranging from a solvent in lithium-ion

batteries to a fuel additive.[2][3] However, optimizing its synthesis yield presents significant

challenges due to thermodynamic limitations, catalyst deactivation, and potential side

reactions.[1]
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This guide is structured to provide you with actionable, field-proven insights. We will move

beyond simple procedural lists to explain the 'why' behind each step, empowering you to

troubleshoot effectively and innovate within your experimental designs.

Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent challenges encountered during DMC synthesis in a

direct question-and-answer format.

Question 1: My DMC yield is significantly lower than expected in the direct synthesis from CO₂

and methanol. What are the primary causes?

Answer: Low yield in the direct synthesis from carbon dioxide and methanol is a well-

documented challenge, primarily stemming from two core issues:

Thermodynamic Equilibrium: The reaction (2CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O) is

reversible and thermodynamically unfavorable, suffering from a low equilibrium constant.[1]

[4] The presence of water, a byproduct, actively shifts the equilibrium back toward the

reactants, severely limiting the maximum achievable yield.[4]

Catalyst Deactivation: Water produced during the reaction can lead to the hydrolysis of

active catalytic sites or promote side reactions that poison the catalyst.[4] For instance, in

metal oxide catalysts like CeO₂, water can competitively adsorb on active sites, inhibiting the

adsorption of reactants.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose and address the root cause of low DMC yield.
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Low DMC Yield Detected

Is an in-situ water removal
 method being used?

Implement a Dehydrating Agent:
- Molecular Sieves (3A)

- 2-Cyanopyridine
- Acetonitrile

No

Is catalyst deactivation suspected?

Yes

Analyze Spent Catalyst:
- TGA for coke deposition
- XRD for phase changes

- TEM for sintering

Yes

Optimize Reaction Conditions:
- Increase Pressure (for CO₂ route)

- Adjust Temperature
- Modify Reactant Ratio

No

Regenerate or Replace Catalyst

Review Reaction Kinetics:
Is reaction time sufficient?

Increase Reaction Time

No

Yield Optimized

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for low DMC yield.
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Question 2: I'm observing significant formation of side products, particularly dimethyl ether

(DME), during my synthesis. How can I improve selectivity?

Answer: The formation of dimethyl ether (DME) is a common side reaction, especially when

using acidic catalysts or operating at higher temperatures. It occurs via the dehydration of

methanol (2CH₃OH → CH₃OCH₃ + H₂O).

To improve selectivity towards DMC:

Catalyst Selection: Shift to catalysts with a higher density of basic sites and milder acidic

sites. For example, in the transesterification of propylene carbonate, catalysts with moderate

basicity favor DMC formation, while strong basic sites can cause its decomposition.[5]

Temperature Control: Lowering the reaction temperature can disfavor the methanol

dehydration pathway, which typically requires higher activation energy.

Mechanism-Specific Adjustments: In the oxidative carbonylation route, the choice of catalyst

is critical. For instance, Cu-based catalysts supported on materials like activated carbon can

show high selectivity under optimized conditions.[6]

Question 3: My catalyst's activity drops significantly after just a few cycles. What are the

common deactivation mechanisms and how can I mitigate them?

Answer: Catalyst deactivation is a critical issue impacting process viability. The primary

mechanisms include:

Coking: Deposition of carbonaceous residues on the catalyst surface, blocking active sites.

This is common at higher temperatures.

Sintering: Agglomeration of metal nanoparticles (e.g., Cu, Pd) on the support at high

temperatures, leading to a loss of active surface area.

Poisoning: Irreversible adsorption of impurities or byproducts. Water is a known inhibitor, as

discussed.

Leaching: Dissolution of the active catalytic species into the reaction medium, which is more

common with supported catalysts that are not robustly anchored.
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Mitigation Strategies:

For Coking: Implement a regeneration protocol, such as controlled oxidation (calcination in

air) to burn off coke deposits.

For Sintering: Choose a thermally stable support material (e.g., ZrO₂, CeO₂) and operate at

the lowest effective temperature.

For Poisoning by Water: Employ in-situ water removal techniques. The use of dehydrating

agents like 2-cyanopyridine with a CeO₂ catalyst has been shown to be highly effective.[7][8]

For Leaching: Ensure strong metal-support interactions during catalyst preparation. For

example, using methods that promote the formation of stable metal oxides within a porous

support structure can enhance durability.

Frequently Asked Questions (FAQs)
Q: What are the primary industrial synthesis routes for DMC?

A: Historically, DMC was produced using toxic phosgene. Modern, greener routes are now

dominant:

Methanol Oxidative Carbonylation: A mature, non-phosgene process that reacts methanol

with carbon monoxide and oxygen. This method was a significant step forward in green

chemistry.[9][10]

Transesterification of Cyclic Carbonates: This is a widely used, high-yield route. Typically,

ethylene carbonate or propylene carbonate is reacted with methanol.[5] The reaction is often

catalyzed by basic catalysts and produces high-purity DMC along with valuable glycols.[4][5]

Direct Synthesis from CO₂ and Methanol: This is the most attractive route from a green

chemistry perspective as it utilizes a greenhouse gas as a feedstock.[1] However, it is

hampered by thermodynamic limitations, requiring strategies like in-situ water removal to

achieve viable yields.[7][8]

Methanolysis of Urea: An alternative route that avoids the high pressures of the direct CO₂

route. The reaction proceeds in two steps, first forming methyl carbamate, which then reacts

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2021/gc/d0gc03349a
https://patents.google.com/patent/CN103242139B/en
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00300/full
https://pubs.rsc.org/en/content/articlelanding/2003/gc/b210716n
https://www.mdpi.com/1996-1944/14/17/4802
https://www.researchgate.net/publication/361395390_Synthesis_of_Dimethyl_Carbonate_via_Transesterification_of_Ethylene_Carbonate_and_Methanol_using_Recyclable_LiNaY_Zeolite?_fam=1
https://www.mdpi.com/1996-1944/14/17/4802
https://www.mdpi.com/1996-1073/15/14/5133
https://pubs.rsc.org/en/content/articlelanding/2021/gc/d0gc03349a
https://patents.google.com/patent/CN103242139B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


further to yield DMC.[11]

Q: How do I select the optimal catalyst for the transesterification of propylene carbonate (PC)

with methanol?

A: Catalyst selection is crucial and depends on balancing activity, selectivity, and stability. For

this route, solid base catalysts are preferred for their ease of separation and reusability.[12]

Catalyst Type Advantages Disadvantages
Key
Considerations

Homogeneous Bases

(e.g., CH₃ONa, KOH)

High activity under

mild conditions.[5][13]

Difficult to separate

from the product

mixture; corrosive;

sensitive to water and

CO₂.[5]

Primarily used for

kinetic studies or

where separation is

not a primary concern.

Alkali/Alkaline Earth

Oxides (e.g., CaO,

MgO)

Inexpensive; readily

available.

Can suffer from

deactivation due to

leaching or formation

of inactive carbonates.

Supporting these

oxides on high-

surface-area materials

like carbon can

improve stability and

performance.[12]

Mixed Metal Oxides

(e.g., CeO₂-ZrO₂,

CeO₂-La₂O₃)

High thermal stability;

tunable acid-base

properties.[5]

More complex and

costly to prepare.

The ratio of the metals

can be adjusted to

optimize the density of

medium-strength

basic sites, which are

most effective for

DMC formation.[5]

Supported Catalysts

(e.g., KI/AC,

K₂CO₃/Carbon)

High surface area;

improved dispersion

of active sites.

Potential for leaching

of the active phase if

not properly anchored.

The choice of support

and loading

percentage are critical

parameters to

optimize.
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Q: What is the mechanistic role of the catalyst in the transesterification of propylene carbonate

with methanol?

A: The catalyst, typically a base, plays a key role in activating the methanol. The generally

accepted mechanism proceeds as follows:

Activation of Methanol: The basic site of the catalyst deprotonates a methanol molecule to

form a highly nucleophilic methoxide anion (CH₃O⁻).

Nucleophilic Attack: The methoxide anion attacks the electrophilic carbonyl carbon of the

propylene carbonate, leading to the formation of a tetrahedral intermediate.

Ring Opening: The intermediate collapses, causing the ring to open and forming a

hydroxypropyl methyl carbonate anion.

Proton Transfer & Product Formation: This anion is protonated by another methanol

molecule (regenerating the methoxide catalyst) to form an intermediate that ultimately

rearranges to yield Dimethyl Carbonate (DMC) and propylene glycol.

Reaction Mechanism: Base-Catalyzed Transesterification

Catalyst Activation Nucleophilic Attack & Ring Opening

Product Formation

Methanol (CH₃OH) Catalyst (B:)Deprotonation Methoxide Anion (CH₃O⁻)
+ HB⁺ Propylene Carbonate (PC)Attack at C=O Tetrahedral Intermediate Ring-Opened AnionRing Opening CH₃OHProton Transfer

Dimethyl Carbonate (DMC)

Propylene Glycol (PG)

Click to download full resolution via product page

Caption: Mechanism of base-catalyzed DMC synthesis.

Experimental Protocol: DMC Synthesis via
Transesterification

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1593391/docs?utm_src=pdf-body-img#technical-support-center-optimizing-dimethyl-carbonate-dmc-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a representative lab-scale synthesis of DMC from propylene carbonate

and methanol using a solid base catalyst.

Objective: To synthesize Dimethyl Carbonate with high yield and selectivity.

Materials:

Propylene Carbonate (PC, ≥99%)

Methanol (MeOH, anhydrous, ≥99.8%)

Solid Base Catalyst (e.g., CaO/Carbon composite, calcined prior to use)[12]

High-pressure autoclave reactor with magnetic stirring and temperature control

Gas Chromatograph (GC) for product analysis

Procedure:

Catalyst Preparation: Prepare the CaO/C catalyst as described in the literature.[12] Calcine

the catalyst at a specified temperature (e.g., 600 °C) for 3-4 hours under an inert atmosphere

(N₂) to remove adsorbed water and CO₂. Allow it to cool to room temperature in a desiccator.

Reactor Setup: Ensure the autoclave is clean and dry. A moisture-sensitive reaction requires

care; consider assembling under an inert atmosphere if possible.

Charging Reactants: Charge the autoclave with methanol and propylene carbonate. A typical

molar ratio of MeOH to PC is high (e.g., 8:1 to 12:1) to favor the forward reaction.

Adding Catalyst: Add the pre-activated catalyst to the reactor. A typical catalyst loading is 1-5

wt% relative to the mass of propylene carbonate.

Reaction Execution:

Seal the reactor and purge several times with an inert gas like nitrogen or argon.

Begin stirring at a constant rate (e.g., 500 rpm) to ensure good mass transfer.
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Heat the reactor to the desired temperature (e.g., 160-180 °C).[5] The pressure will rise

due to the vapor pressure of the reactants at this temperature (autogenous pressure).

Maintain the reaction for the desired duration (e.g., 2-6 hours). Monitor temperature and

pressure throughout.

Product Recovery and Analysis:

After the reaction time is complete, cool the reactor to room temperature.

Carefully vent any residual pressure.

Open the reactor and separate the liquid product from the solid catalyst via centrifugation

or filtration.

Analyze the liquid product using Gas Chromatography (GC) with an appropriate internal

standard to determine the conversion of PC and the yield and selectivity of DMC.

Safety Precautions:

This reaction is performed under pressure and at high temperatures. Use a properly rated

and maintained autoclave.

Methanol is flammable and toxic. Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

References
Shaikh, A. A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–

976. [Link]

Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of

Heterocycles. Frontiers in Chemistry, 7, 300. [Link]

UBE Corporation Europe. (n.d.). DAXSOL® Dimethyl Carbonate. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.mdpi.com/1996-1944/14/17/4802
https://pubs.acs.org/doi/abs/10.1021/cr950067i
https://www.frontiersin.org/articles/10.3389/fchem.2019.00300/full
https://www.ube.com/ube-corporate/en/products/chemicals/daxsol-dimethyl-carbonate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Applications of Dimethyl Carbonate for the Chemical Upgrading of

Biosourced Platform Chemicals. Request PDF. [Link]

Wang, J., et al. (2003). Synthesis of dimethyl carbonate by transesterification over

CaO/carbon composites. Green Chemistry, 5(5), 571-574. [Link]

ResearchGate. (2024). Selectively controlled synthesis of diethyl carbonate and methyl ethyl

carbonate via transesterification of dimethyl carbonate over KATriz/Al¬2O3 catalyst. [Link]

Kim, Y., et al. (2011). Kinetics and Optimization of Dimethyl Carbonate Synthesis by

Transesterification using Design of Experiment. Journal of Nanoscience and

Nanotechnology, 11(8), 7142-7147. [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 12021, Dimethyl Carbonate. Retrieved from [Link]

Wannakao, S., et al. (2024). Glycerol carbonate synthesis via transesterification of enriched

glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. Scientific

Reports, 14(1), 4153. [Link]

ResearchGate. (n.d.). A review on transesterification of propylene carbonate and methanol

for dimethyl carbonate synthesis. [Link]

UCLA Chem and Biochem. (2013, March 15). Organic Chemistry: Synthesis of DMC [Video].

YouTube. [Link]

Honda, M., et al. (2014). Direct dimethyl carbonate synthesis from CO2 and methanol

catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas

emission study. Green Chemistry, 16(5), 2561-2571. [Link]

Liu, K., & Liu, C. (2021). Synthesis of dimethyl carbonate from methanol and CO2 under low

pressure. RSC Advances, 11(57), 35711-35715. [Link]

Tamboli, A. H., et al. (2021). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts

Used. Catalysts, 11(6), 701. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/publication/349581423_Applications_of_Dimethyl_Carbonate_for_the_Chemical_Upgrading_of_Biosourced_Platform_Chemicals
https://pubs.rsc.org/en/content/articlelanding/2003/gc/b305282a
https://www.researchgate.net/publication/374889154_Selectively_controlled_synthesis_of_diethyl_carbonate_and_methyl_ethyl_carbonate_via_transesterification_of_dimethyl_carbonate_over_KATrizAl2O3_catalyst
https://www.ingentaconnect.com/content/asp/jnn/2011/00000011/00000008/art00072
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-carbonate
https://www.nature.com/articles/s41598-024-54619-3
https://www.researchgate.net/publication/342876644_A_review_on_transesterification_of_propylene_carbonate_and_methanol_for_dimethyl_carbonate_synthesis
https://www.youtube.com/watch?v=1r_vi-fauoA
https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc42502j
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06676e
https://www.mdpi.com/2073-4344/11/6/701
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Reaction mechanism of dimethyl carbonate formation from carbon

dioxide and methanol over Cu-Ni:2-1/AC catalyst. [Link]

Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical

Research, 35(9), 706-716. [Link]

ResearchGate. (n.d.). Synthesis of Dimethyl Carbonate via Transesterification of Ethylene

Carbonate and Methanol using Recyclable Li/NaY Zeolite. [Link]

Tomishige, K., et al. (2014). Direct dimethyl carbonate synthesis from CO2 and methanol

catalyzed by CeO2 and assisted by 2-cyanopyridine. Green Chemistry, 16(5), 2561-2571.

[Link]

ResearchGate. (n.d.). Phosgenation reactions. [Link]

Di Cosimo, J. I., et al. (2021). Synthesis of Dimethyl Carbonate by Transesterification of

Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template

Method. Catalysts, 11(9), 1024. [Link]

ResearchGate. (n.d.). New Strategies on Green Synthesis of Dimethyl Carbonate from

Carbon Dioxide and Methanol over Oxide Composites. [Link]

Wang, F., et al. (2007). High-Yield Synthesis of Dimethyl Carbonate from Urea and Methanol

Using a Catalytic Distillation Process. Industrial & Engineering Chemistry Research, 46(21),

6844-6849. [Link]

Selva, M., & Tundo, P. (2009). The reactions of dimethyl carbonate and its derivatives. Green

Chemistry, 11(2), 130-147. [Link]

ResearchGate. (2015). Synthesis of Dimethyl Carbonate from Propylene Carbonate and

Methanol over Mesoporous Solid Base Catalyst. [Link]

ResearchGate. (n.d.). Reactive rectifying for producing dimethyl carbonate. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/figure/Reaction-mechanism-of-dimethyl-carbonate-formation-from-carbon-dioxide-and-methanol-over_fig4_281283627
https://pubmed.ncbi.nlm.nih.gov/12234203/
https://www.researchgate.net/publication/338940387_Synthesis_of_Dimethyl_Carbonate_via_Transesterification_of_Ethylene_Carbonate_and_Methanol_using_Recyclable_LiNaY_Zeolite
https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc42502j#!divAbstract
https://www.researchgate.net/publication/225134769_Phosgenation_reactions
https://www.mdpi.com/2073-4344/11/9/1024
https://www.researchgate.net/publication/361836262_New_Strategies_on_Green_Synthesis_of_Dimethyl_Carbonate_from_Carbon_Dioxide_and_Methanol_over_Oxide_Composites
https://www.researchgate.net/publication/231518342_High-Yield_Synthesis_of_Dimethyl_Carbonate_from_Urea_and_Methanol_Using_a_Catalytic_Distillation_Process
https://pubs.rsc.org/en/content/articlelanding/2009/gc/b811576k
https://www.researchgate.net/publication/273463994_Synthesis_of_Dimethyl_Carbonate_from_Propylene_Carbonate_and_Methanol_over_Mesoporous_Solid_Base_Catalyst
https://www.researchgate.net/publication/289354019_Reactive_rectifying_for_producing_dimethyl_carbonate
https://www.benchchem.com/product/b1593391?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. mdpi.com [mdpi.com]

2. ube.es [ube.es]

3. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

7. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and
assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green
Chemistry (RSC Publishing) [pubs.rsc.org]

8. CN103242139B - Method for preparing 2-methyl allyl alcohol by two-step esterification
and hydrolysis - Google Patents [patents.google.com]

9. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

10. Synthesis of dimethyl carbonate by transesterification over CaO/carbon composites -
Green Chemistry (RSC Publishing) [pubs.rsc.org]

11. Nessun risultato per il termine di ricerca "3D-PCA05779" [cymitquimica.com]

12. youtube.com [youtube.com]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Optimizing Dimethyl
Carbonate (DMC) Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593391/docs#technical-support-center-optimizing-
dimethyl-carbonate-dmc-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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